molecular formula C8H5BrF2N2 B2700297 3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine CAS No. 2248296-05-9

3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B2700297
CAS No.: 2248296-05-9
M. Wt: 247.043
InChI Key: QOMIZXJUQCZNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H5BrF2N2. It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(trifluoromethyl)pyrazolo[1,5-a]pyridine
  • 3-Bromo-4-(chloromethyl)pyrazolo[1,5-a]pyridine
  • 3-Bromo-4-(methyl)pyrazolo[1,5-a]pyridine

Uniqueness

3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities .

Properties

IUPAC Name

3-bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-6-4-12-13-3-1-2-5(7(6)13)8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMIZXJUQCZNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.